4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound is notable for its complex structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylbenzenesulfonyl chloride and 5-chloro-2-methoxyaniline.
Reaction Conditions: The sulfonyl chloride is reacted with the aniline derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors might be used to ensure consistent quality and efficiency. Additionally, industrial production would involve stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The aromatic rings can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens, while oxidation might convert the sulfonamide group into a sulfone.
Scientific Research Applications
4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of new drugs with antibacterial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects. Additionally, the presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-methoxyphenyl)-3-methylbenzene-1-sulfonamide: Similar structure but lacks the chlorine atom.
N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide: Similar structure but lacks the bromine atom.
4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide: Similar structure but lacks the sulfonamide group.
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in 4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide gives it distinct chemical properties, such as increased reactivity and binding affinity
Properties
IUPAC Name |
4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-9-7-11(4-5-12(9)15)21(18,19)17-13-8-10(16)3-6-14(13)20-2/h3-8,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUCSLCQCVHFIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.